molecular formula C6H14N2O2S B594904 N,N-Dimethylpyrrolidine-3-sulfonamide CAS No. 1206969-17-6

N,N-Dimethylpyrrolidine-3-sulfonamide

Cat. No.: B594904
CAS No.: 1206969-17-6
M. Wt: 178.25
InChI Key: YQDAMPMHGDNPED-UHFFFAOYSA-N
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Description

N,N-Dimethylpyrrolidine-3-sulfonamide: is a chemical compound with the molecular formula C6H14N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide typically involves the reaction of pyrrolidine with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Pyrrolidine} + \text{Dimethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethylpyrrolidine-3-sulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and as a reagent in chemical reactions.

Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and as a lead compound for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,N-Dimethylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethylpyridine-3-sulfonamide: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

    N,N-Dimethylpyrrolidine-2-sulfonamide: Similar but with the sulfonamide group attached to the 2-position of the pyrrolidine ring.

Uniqueness: N,N-Dimethylpyrrolidine-3-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethylpyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(2)11(9,10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDAMPMHGDNPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286800
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-17-6
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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